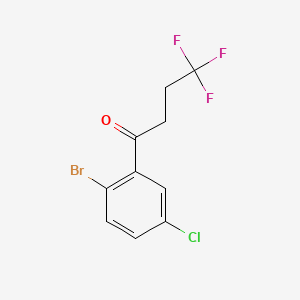

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one

Beschreibung

Overview of Halogenated Ketones in Organic Chemistry

Halogenated ketones represent a critical class of organic compounds characterized by the presence of halogen atoms (e.g., chlorine, bromine, fluorine) at the α-position relative to the carbonyl group. These compounds are synthesized via halogenation reactions, where ketones react with halogens (Cl₂, Br₂, I₂) or halogenating agents like N-bromosuccinimide (NBS) under acidic or basic conditions. The reaction mechanism typically involves the formation of an enol intermediate in acidic media or an enolate ion in basic conditions, which then undergoes electrophilic halogenation. For example, acetone bromination yields 1-bromoacetone, a reaction catalyzed by acids such as HBr or acetic acid.

Halogenated ketones exhibit enhanced electrophilicity at the α-carbon due to the electron-withdrawing effects of halogens, making them valuable intermediates in nucleophilic substitution reactions. Their reactivity has been exploited in the synthesis of α,β-unsaturated ketones, heterocycles, and pharmaceuticals. Notably, α-halo ketones like chloroacetone and phenacyl bromide serve as precursors in the Perkow reaction and Hantzsch pyrrole synthesis.

Historical Development of Fluorinated Organic Compounds

The history of organofluorine chemistry dates to the 19th century, with Alexander Borodin’s synthesis of benzoyl fluoride in 1862 marking an early milestone. However, significant advancements occurred during the 20th century, driven by industrial demand. In the 1930s, chlorofluorocarbons (CFCs) like Freon-12 (CCl₂F₂) were commercialized as refrigerants, while polytetrafluoroethylene (PTFE), discovered accidentally by Roy Plunkett in 1938, revolutionized materials science due to its chemical inertness.

World War II accelerated fluorochemical research, particularly for uranium enrichment via uranium hexafluoride (UF₆). Post-war innovations included electrochemical fluorination (ECF) and the development of fluorinating agents like cobalt trifluoride (CoF₃). The 1980s saw the rise of N-fluoropyridinium salts, enabling controlled electrophilic fluorination. Today, fluorinated compounds are ubiquitous in pharmaceuticals, agrochemicals, and polymers, underscoring their industrial and scientific importance.

Significance of 1-(2-Bromo-5-chlorophenyl)-4,4,4-Trifluorobutan-1-one in Chemical Research

This compound (CAS 1228788-14-4) is a polyhalogenated ketone with the molecular formula C₁₀H₇BrClF₃O. Its structure features a bromine atom at the 2-position, a chlorine atom at the 5-position of the phenyl ring, and a trifluoromethyl group adjacent to the ketone (Table 1).

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrClF₃O |

| Molecular Weight | 315.51 g/mol |

| CAS Number | 1228788-14-4 |

| Key Functional Groups | Ketone, bromine, chlorine, CF₃ |

This compound’s trifluoromethyl group enhances electrophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. It is utilized in cross-coupling reactions to synthesize aryl trifluoromethyl ketones, which are intermediates in drug discovery. Additionally, its halogenated aromatic ring enables Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating the construction of complex molecules.

Position within the Category of PFAS Compounds

Per- and polyfluoroalkyl substances (PFAS) are synthetic chemicals characterized by strong carbon-fluorine bonds. This compound falls under the non-polymer PFAS subclass due to its trifluoromethyl group and aromatic halogenation. Unlike long-chain PFAS (e.g., PFOA), this compound’s shorter carbon chain and lack of perfluorinated alkyl groups may reduce environmental persistence. However, its inclusion in PFAS categorizations highlights the need for further studies on its bioaccumulation potential and ecological impact.

Table 2: Classification of this compound within PFAS

| PFAS Category | Subclass | Structural Features |

|---|---|---|

| Non-polymer PFAS | Fluorotelomers | Aromatic ring, CF₃ group |

In industrial contexts, such compounds are employed in specialty chemical synthesis, though their applications remain narrower compared to surfactants or firefighting foams.

Eigenschaften

IUPAC Name |

1-(2-bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClF3O/c11-8-2-1-6(12)5-7(8)9(16)3-4-10(13,14)15/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDTWPZGPMFUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Directed Bromination of Chlorophenyl Precursors

A common approach involves brominating a pre-chlorinated aromatic intermediate. For example, 5-chlorophenyl trifluorobutan-1-one can undergo electrophilic bromination using bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The ketone group acts as a meta-directing group, guiding bromine to the ortho position relative to the chlorine.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) at 0°C to room temperature.

-

Yield: ~60–70% (based on analogous brominations of chlorophenyl ketones).

Mechanistic Insight :

The ketone’s electron-withdrawing effect polarizes the aromatic ring, facilitating electrophilic attack at the ortho position. Side products, such as para-brominated isomers, are minimized by kinetic control at low temperatures.

Sequential Halogenation via Diazonium Intermediates

An alternative route employs diazonium salt chemistry to introduce chlorine and bromine sequentially. Starting with 2-aminophenyl trifluorobutan-1-one, chlorination is achieved via Sandmeyer reaction, followed by bromination using .

Procedure :

-

Diazotization : Treat 2-aminophenyl trifluorobutan-1-one with and at 0°C.

-

Chlorination : Add to form the 5-chloro derivative.

Advantages :

-

High regioselectivity for chlorine at the para position.

-

Compatibility with trifluoromethyl groups.

Limitations :

Trifluorobutyl Chain Introduction

Friedel-Crafts Acylation with Trifluoropropanoyl Chloride

Friedel-Crafts acylation is a classical method for attaching acyl groups to aromatic rings. However, the electron-deficient nature of chlorinated arenes necessitates vigorous conditions.

Optimized Protocol :

-

Acylating agent : 4,4,4-Trifluoropropanoyl chloride.

-

Substrate : 1-Bromo-4-chlorobenzene.

Outcome :

Grignard Reaction with Trifluoropropylmagnesium Bromide

A more efficient method involves reacting a bromo-chloro-substituted benzoyl chloride with trifluoropropylmagnesium bromide:

Conditions :

Advantages :

-

Single-step introduction of the trifluorobutyl chain.

-

Minimal side reactions due to low temperature.

Oxime-Mediated Coupling Approaches

Recent advances in bifunctional reagent chemistry, as demonstrated in the synthesis of related halogenated ketones, highlight the utility of oxime intermediates. For example, O-(2-bromo-2-methylpropanoyl) oxime has been used to couple aromatic ketones with halogenated aryl groups under mild conditions.

General Procedure :

-

Oxime formation : React 1-(5-chlorophenyl)-4,4,4-trifluorobutan-1-one with hydroxylamine hydrochloride in (4:1) at 80°C.

-

Coupling : Treat the oxime with O-(2-bromo-2-methylpropanoyl) oxime and in at 0°C.

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Halogenation Strategy | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Directed Bromination | Electrophilic | NBS, FeBr₃ | 60–70% | High regioselectivity | Requires pre-chlorinated substrate |

| Diazonium Salt Approach | Sequential | CuCl, CuBr₂ | 45–50% | Precise halogen placement | Multi-step, low overall yield |

| Friedel-Crafts | Acylation | AlCl₃, nitrobenzene | ~55% | Direct acylation | Side reactions |

| Grignard Reaction | Nucleophilic | CF₃CH₂CH₂MgBr | 70–75% | High yield, one-step | Sensitive to moisture |

| Oxime Coupling | Bifunctional reagents | O-(2-bromo-2-methylpropanoyl) oxime | 66% | Mild conditions, scalability | Requires oxime intermediate |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles. This property makes it useful in the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogenated Aromatic Rings

Key Findings :

- Chain Length: The target compound’s butanone chain (vs.

- Halogen Positioning : The 2-bromo-5-chloro substitution (ortho and para positions) creates steric hindrance and electronic effects distinct from para-substituted analogs (e.g., ), influencing crystallinity and reactivity .

- Heterocycles : Pyridine-containing analogs (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, favoring interactions with biological targets compared to purely aromatic systems.

Trifluoromethyl Ketone Derivatives

Key Findings :

- Bioavailability : The hydrochloride salt in improves solubility, making it more suitable for drug formulations than the neutral, halogenated target compound.

- Target Specificity: Bromopyrimidine derivatives () leverage heterocyclic motifs for selective enzyme inhibition, a property less pronounced in the target compound’s simple aryl system.

Biologische Aktivität

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is an organic compound notable for its unique molecular structure, which includes bromine, chlorine, and trifluoromethyl groups. Its molecular formula is C10H7BrClF3O, and it has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Weight : 315.514 g/mol

- IUPAC Name : this compound

- CAS Number : 1228788-14-4

This compound is characterized by its electrophilic nature, which allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.

The mechanism of action for this compound primarily involves its interactions with biological molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's bioavailability and interaction with cellular targets. This compound can act as an electrophile, engaging in nucleophilic substitution reactions that can modify biological pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

- Inhibition of Cancer Cell Growth : Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. For example, flavonoids derived from similar scaffolds have been reported to induce apoptosis in non-small cell lung cancer (A549) cells with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6l (Flavonol derivative) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathway |

| 6k (Flavonol derivative) | 3.14 ± 0.29 | Induces apoptosis; higher potency than controls |

| 5-Fluorouracil | 4.98 ± 0.41 | Standard chemotherapy agent |

These findings suggest that the structural features of compounds like this compound could be optimized for enhanced anticancer activity.

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other pharmacological activities:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some derivatives are being studied for their potential to modulate inflammatory pathways.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of synthesized flavonol compounds for their biological activity against A549 lung cancer cells. The results indicated that halogenated derivatives exhibited enhanced cytotoxicity compared to non-halogenated counterparts . Although specific data on the biological activity of this compound is limited, its structural analogs provide a promising basis for further investigation.

Q & A

Q. Advanced

- LC-MS monitoring : Track intermediates like the acylium ion (m/z ~250–300) .

- Trapping with nucleophiles : Use methanol to stabilize reactive intermediates for isolation .

- In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1800 cm⁻¹) to confirm acylation progress .

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

- Frontier Molecular Orbital (FMO) analysis : Identify electrophilic sites via LUMO localization on the carbonyl carbon and bromine .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .

How can solvent effects influence the compound’s stability during storage?

Q. Basic

- Aprotic solvents : Use anhydrous DMSO or DMF to prevent hydrolysis of the trifluoromethyl group .

- Light sensitivity : Store in amber vials at -20°C to avoid radical degradation pathways .

What strategies mitigate isomer formation during halogenation steps?

Q. Advanced

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to regioselectively position bromine/chlorine .

- Microwave-assisted synthesis : Reduce reaction time to suppress thermodynamic isomer formation .

How does the electron-withdrawing trifluoromethyl group impact the compound’s applications in materials science?

Advanced

The group enhances:

- Electron-deficient character : Useful in OLEDs as electron-transport layers (ETLs) .

- Thermal stability : Decomposition temperatures >250°C enable high-temperature processing .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Basic

- HPLC-UV/Vis : Detect halogenated byproducts (e.g., di-substituted isomers) with a C18 column and acetonitrile/water gradient .

- Elemental analysis : Confirm Br/Cl/F ratios within ±0.3% of theoretical values .

How can crystallographic data guide the design of derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.